molecular formula C9H14N4O B133579 5-Methoxy-4-(piperazin-1-yl)pyrimidine CAS No. 141071-86-5

5-Methoxy-4-(piperazin-1-yl)pyrimidine

Cat. No. B133579
M. Wt: 194.23 g/mol
InChI Key: IDMFVGRBITWGLW-UHFFFAOYSA-N
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Patent
US05300506

Procedure details

To a mixture of 1-[3-[5-amino-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (2.3g, 6.3 mmol), and sodium carbonate (0.67 g, 6.3 mmol) in 25 mL of acetone, cooled to 0° C., was added dropwise 4-chlorobutyryl chloride (0.89 g, 6.3 mmol). Additional acetone (10 mL) was added and the suspension was stirred for 19 h at 23° C. The insoluble material was separated by filtration and the acetone was removed in vacuo. The crude material was dissolved in EtOAc, and the solution was washed with water, dried (brine, MgSO4), filtered, and concentrated in vacuo to give crude 1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (1.98 g, 4.2 mmol, 67%) as a gum. Sodium ethoxide (0.67 mL, 2.1 mmol, 21% in ethanol) was added dropwise to a solution of crude 1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (1.0 g, 2.1 mmol) in ethanol (5 mL). After the addition, the reaction mixture was heated at 78° C. for 90 min and then cooled to room temperature. The insoluble solid was separated and the filtrate was concentrated in vacuo. Silica gel column chromatography (95:5:0.5 CH2Cl2 -MeOH-30% NH4OH) afforded 1-[3-[5-[2-pyrrolidinone-1-yl]-1-yl]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (0.33 g, 0.76 mmol, 36%). The free base (0.25 g, 0.58 mmol) was dissolved in a minimum volume of acetonitrile. A concentrated solution of oxalic acid (0.052 g, 0.58 mmol) in CH3CN was added with stirring. The precipitate was separated by filtration, washed sparingly with CH3CN, and dried at 70° C. in vacuo overnight to give the title compound (0.17 g, 56%): mp 100°-101° C. Anal. Calcd for C24H30N6O2.1.0 C2H2O4.1.15 H2O: C, 57.26; H, 6.34; N, 15.41. Found: C, 56.90; H, 5.96; N, 15.51.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].ClCCCC(NC1C=C2C(=CC=1)NC=C2CCC[N:24]1[CH2:29][CH2:28][N:27]([C:30]2[C:35]([O:36][CH3:37])=[CH:34][N:33]=[CH:32][N:31]=2)[CH2:26][CH2:25]1)=O.C(Cl)Cl.CO>C(O)C>[CH3:37][O:36][C:35]1[C:30]([N:27]2[CH2:28][CH2:29][NH:24][CH2:25][CH2:26]2)=[N:31][CH:32]=[N:33][CH:34]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine
Quantity
1 g
Type
reactant
Smiles
ClCCCC(=O)NC=1C=C2C(=CNC2=CC1)CCCN1CCN(CC1)C1=NC=NC=C1OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The insoluble solid was separated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.76 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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